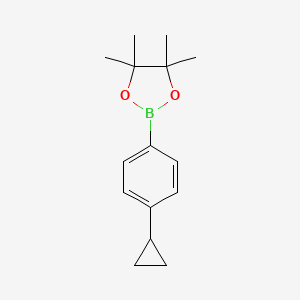

2-(4-Cyclopropylphényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

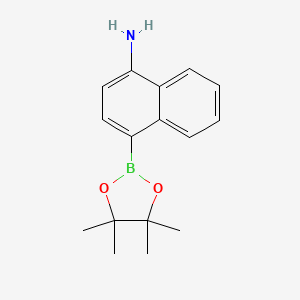

Boronic acids and their derivatives are a class of compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis due to their stability and versatility . The compound you mentioned seems to be a derivative of boronic acid, with additional functional groups attached to the boron atom.

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of organometallic compounds with a boron source . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .

Molecular Structure Analysis

The boron atom in boronic acids and their derivatives is typically sp2 hybridized, with an empty p-orbital . This allows it to form stable complexes with molecules that can donate a pair of electrons, such as amines and alcohols .

Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters, which involves a radical approach .

Physical and Chemical Properties Analysis

Boronic acids and their derivatives are typically solid at room temperature . They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .

Applications De Recherche Scientifique

Synthèse de la fexofénadine

Ce composé est utilisé dans la synthèse de la fexofénadine, un médicament antihistaminique utilisé pour traiter la rhinite allergique saisonnière et les maladies connexes . Le processus de synthèse comprend plusieurs étapes, notamment la réaction d'alkylation de Friedel-Crafts, l'hydrolyse, l'oxydation, la réaction d'estérification et la réaction de réduction .

Activité antitumorale

Le composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de la N4-Alkyl-N2-Phényl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine . Ces dérivés ont montré des activités anti-prolifératives contre les cellules cancéreuses du sein humain et les cellules cancéreuses gastriques humaines .

Inhibiteurs de CDK6

Les dérivés de la N4-Alkyl-N2-Phényl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine, synthétisés à l'aide de ce composé, ont également été testés pour leurs activités inhibitrices de CDK6 . CDK6 est une protéine-kinase sérine/thréonine qui joue un rôle crucial dans la régulation du cycle cellulaire et de la transcription .

Développement de médicaments

Le rôle du composé dans la synthèse de la fexofénadine et des agents antitumoraux indique son potentiel en matière de développement de médicaments. Il pourrait être utilisé pour développer de nouveaux médicaments ou améliorer le processus de synthèse des médicaments existants .

Recherche chimique

Compte tenu de sa participation à diverses réactions chimiques au cours des processus de synthèse, ce composé peut être utilisé en recherche chimique pour étudier ces réactions et développer de nouvelles méthodes de synthèse .

Industrie pharmaceutique

En raison de ses applications dans la synthèse et le développement de médicaments, ce composé a une valeur significative dans l'industrie pharmaceutique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

Mécanisme D'action

Target of Action

Boron reagents like this are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .

Mode of Action

In the context of SM cross-coupling, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst donating electrons to form a new Pd–C bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of the organoboron group (in this case, the cyclopropylphenyl group) from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction it participates in is a crucial step in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways depending on their structure and function.

Pharmacokinetics

Boronic acids and their esters, which this compound is a type of, are known to be marginally stable in water . This could potentially affect their bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action in an SM cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds, which can have diverse molecular and cellular effects depending on their specific structures and functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters can be affected by the presence of water . Additionally, the efficiency of the SM cross-coupling reaction can be influenced by the reaction conditions, such as the temperature and the nature of the catalyst .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYFTIWQILPTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671331 |

Source

|

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219741-94-2 |

Source

|

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)